molecular formula C9H6ClN3 B13484154 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13484154
M. Wt: 191.62 g/mol
InChI Key: LVYSXDGSKIVICS-UHFFFAOYSA-N
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Description

4-Chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a propargyl (prop-2-yn-1-yl) group at position 5. This scaffold is structurally related to purine bases, enabling interactions with biological targets such as kinases and viral enzymes . The chlorine at position 4 is a common pharmacophore in kinase inhibitors and antiviral agents, serving as a leaving group for further functionalization .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

4-chloro-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H6ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h1,3,5-6H,4H2

InChI Key

LVYSXDGSKIVICS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Cycloaddition Reactions: Copper(I) catalysts are frequently used for cycloaddition reactions involving the prop-2-yn-1-yl group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while cycloaddition reactions can produce triazole derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications at Position 7

The 7-position of the pyrrolo[2,3-d]pyrimidine core is highly versatile, influencing both chemical reactivity and biological activity. Key analogs include:

7-((2-(Trimethylsilyl)ethoxy)methyl (SEM)-Protected Derivatives
  • Example : 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 941685-26-3)
    • Synthesis : Produced via NaH-mediated SEM-Cl protection in THF at 0°C, yielding 76% .
    • Applications : Intermediate for JAK/HDAC inhibitors (e.g., ruxolitinib derivatives) .
    • Properties : Improved stability and solubility due to the bulky SEM group; pKa ≈ 3.0 .
7-Aryl/Alkyl Substituted Derivatives
  • Example : 4-Chloro-7-(3-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 34d)
    • Synthesis : Nucleophilic substitution with 3-nitrobenzyl bromide in acetonitrile (K₂CO₃, 96% yield) .
    • Antiviral Activity : IC₅₀ < 1 µM against Zika virus (ZIKV) and dengue virus (DENV) .
7-Tosyl Derivatives
  • Example : 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-63-1)
    • Properties : High molecular weight (307.75 g/mol), used in crystallography studies .

Modifications at Position 4

The 4-chloro group is frequently replaced to enhance target affinity:

4-Amino Derivatives
  • Example : N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 2)
    • Synthesis : Acid-mediated nucleophilic substitution with 4-fluoroaniline (29% yield) .
    • Kinase Inhibition : Selective EGF-R inhibition (IC₅₀ = 0.1–0.4 µM) .
4-Hydroxyl Derivatives
  • Example: (4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidin-6-yl)(phenyl)methanol (Compound 3a) Synthesis: Lithiation followed by aldehyde addition (93% yield) . Applications: Precursor for chiral inhibitors .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
4-Chloro-7-SEM derivative 2.5 0.1 (DMSO) N/A
4-Chloro-7-tosyl derivative 3.1 0.05 (Water) 196
N-(4-Fluorophenyl)-4-amine 2.8 0.3 (Methanol) 253

Biological Activity

4-Chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique structure, characterized by a chlorine atom at the 4-position and a prop-2-yn-1-yl substituent at the 7-position, contributes to its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, antiviral activity, and other biological interactions.

The molecular formula of this compound is C₈H₈ClN₃. The compound is soluble in organic solvents and can undergo various synthetic reactions, including nucleophilic substitution and cycloaddition reactions, which are essential for developing derivatives with enhanced biological properties .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases crucial for cancer cell survival and proliferation. For instance, derivatives of this compound have shown promising results in inhibiting Akt pathways, which are frequently dysregulated in cancers .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (nM)Cancer Cell Line
Derivative A18.0LNCaP
Derivative B21.3PC-3

These derivatives were optimized from initial leads and demonstrated improved potency compared to earlier compounds .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Similar pyrrolo[2,3-d]pyrimidine derivatives have shown potential in targeting viral infections by inhibiting viral replication mechanisms. The specific pathways targeted include those involved in viral entry and replication .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies often utilize techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Kinase Inhibition Assays : To evaluate the effectiveness against specific kinases involved in cancer progression.

These methods provide insights into how structural modifications can enhance or diminish biological activity .

Case Studies

Several case studies highlight the efficacy of 4-chloro-7-(prop-2-yn-1-yli)-7H-pyrrolo[2,3-d]pyrimidine in preclinical settings:

  • Study on Antiproliferative Effects : A study demonstrated that the compound inhibited cell proliferation in multiple cancer types with varying degrees of potency.
  • Antiviral Efficacy Assessment : In vitro studies revealed that certain derivatives significantly reduced viral load in infected cell lines.

Q & A

(Basic) What are the standard synthetic routes for preparing 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

Answer:
The core scaffold is synthesized via acid-mediated nucleophilic substitution. A representative method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with propargylamine (or equivalent alkynyl reagents) in isopropanol under reflux with catalytic HCl (3 drops) for 12–48 hours . Post-reaction, the mixture is neutralized with NH4_4OH, extracted with CHCl3_3, and purified via recrystallization (e.g., methanol). Yields range from 16–94%, depending on substituents and reaction time.

Key Variables:

ParameterOptimal RangeImpact on Yield
Reaction Time12–48 hLonger time improves substitution but risks decomposition
SolventIsopropanolPolar aprotic solvents reduce side reactions
CatalystConc. HCl (3 drops)Acid concentration affects reaction rate

(Advanced) How can reaction conditions be optimized to improve yields of alkynyl-substituted derivatives?

Answer:
Optimization requires balancing steric and electronic effects of substituents. For propargyl groups:

  • Temperature : Prolonged reflux (48 hours) enhances substitution but may degrade heat-sensitive alkynes .
  • Solvent : Isopropanol minimizes byproducts compared to DMF or DMSO, which can promote polymerization of alkynes .
  • Catalyst : HCl concentration must be titrated (3–5 drops) to avoid over-protonation of the pyrrolopyrimidine nitrogen, which reduces nucleophilicity .

Case Study : Replacing aniline with propargylamine in ’s protocol increased yield from 37% to 61% by reducing steric hindrance .

(Basic) What analytical techniques confirm the structural integrity of alkynyl-substituted pyrrolopyrimidines?

Answer:

  • 1^1H/13^{13}C NMR : Key signals include:
    • Pyrrole NH at δ 11.7–11.8 ppm (broad singlet) .
    • Propargyl CH2_2 at δ 3.2–3.5 ppm (triplet, J=2.4J = 2.4 Hz) .
  • HRMS : Accurate mass analysis (e.g., APCI) confirms molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H8_8ClN4_4: calcd. 219.0433) .
  • HPLC : Purity >95% achieved using C18 columns with methanol/water gradients .

(Advanced) How to resolve discrepancies in biological activity data across structurally similar derivatives?

Answer:
Contradictions often arise from substituent positioning or assay conditions. For example:

  • Fluorophenyl vs. Methoxyphenyl : Fluorine at the para position ( ) enhances kinase inhibition (IC50_{50} = 0.8 µM) compared to meta (IC50_{50} = 3.2 µM) due to improved hydrophobic interactions .
  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal methods like SPR or ITC .

Data Comparison Table:

DerivativeSubstitutionIC50_{50} (µM)Assay Type
Compound 8 4-Fluorophenyl0.8Kinase inhibition
Compound 13 2,5-Dimethoxy2.1Same assay

(Advanced) What design strategies enhance selectivity for kinase inhibitors based on this scaffold?

Answer:

  • Substituent Engineering :
    • C6 Position : Bulky groups (e.g., 2-methylbenzyl in ) occupy hydrophobic pockets in kinases .
    • C4 Position : Electron-withdrawing groups (Cl, F) improve binding to ATP-binding sites via halogen bonding .
  • SAR Insights :
    • Propargyl groups at C7 enhance solubility without sacrificing affinity .
    • Diamine substituents at C2/C4 ( ) mimic adenine’s interactions in kinases .

Computational Guidance :
Docking studies (e.g., AutoDock Vina) predict binding poses. For example, propargyl derivatives show higher Vina scores (−9.2 kcal/mol) than methyl analogs (−7.5 kcal/mol) .

(Advanced) How to address low solubility in biological assays for hydrophobic derivatives?

Answer:

  • Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations .
  • Prodrug Approach : Introduce phosphate groups at C7 (e.g., ’s carboxylate esters) to enhance aqueous solubility .
  • Structural Modifications : Replace chloro with morpholino ( ) or PEGylated chains to improve hydrophilicity .

Solubility Data:

DerivativeSubstituentSolubility (µg/mL)
4-Chloro Propargyl12.5
Morpholino Morpholine85.3

(Advanced) What computational methods predict the biological activity of novel derivatives?

Answer:

  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors .
  • MD Simulations : Analyze stability of kinase-ligand complexes over 100 ns trajectories (e.g., GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., chloro to fluoro reduces binding energy by −1.2 kcal/mol) .

Validation Metrics:

MethodR2^2 (Training)RMSE (Test)
QSAR0.820.45
FEP0.910.28

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